6-Iodoindoline

Description

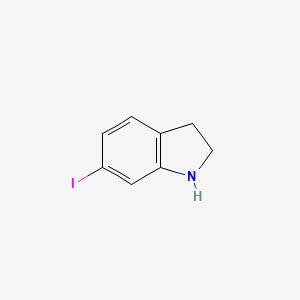

6-Iodoindoline (CAS: 115666-46-1) is a halogenated indoline derivative with the molecular formula C₈H₈IN and a molecular weight of 245.06 g/mol . Structurally, it consists of an indoline scaffold (a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with an iodine atom at the 6-position.

6-Iodoindoline has garnered attention in agrochemical and pharmacological research due to its nematicidal and insecticidal activities. Computational studies reveal its binding affinity to glutamate-gated chloride channels (GluCl), a target for parasitic nematode control, with a binding energy of −5.33 kcal/mol . Experimental validations confirm its potency against Bursaphelenchus xylophilus (pinewood nematode, PWN), with LC₅₀ values comparable to abamectin, a widely used anthelmintic .

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBZEKELZUOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-46-1 | |

| Record name | 6-Iodoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

6-Iodoindoline belongs to the indoline/indole family, where structural modifications significantly alter bioactivity. Key analogues include:

Binding Interactions and Efficacy

- 6-Iodoindoline : Forms hydrogen bonds with hydrophobic Leu218 in GluCl, enabling strong receptor engagement (−5.33 kcal/mol). Demonstrates LC₉₀ = 0.1 mM against PWN, comparable to abamectin but with reduced vacuolation in treated nematodes .

- 7-Fluoro-5-iodoindole : Binds to polar Ser260 (−5.15 kcal/mol) but shows slightly lower nematicidal activity (LC₉₀ = 0.12 mM) due to reduced hydrophobic interactions .

- 5F4IPP : Exhibits superior efficacy at lower concentrations (LC₆₀ = 0.05 mM) due to dual hydrogen bonding with Gln219 and enhanced pharmacokinetic properties .

Functional Trade-offs

- Halogen Positioning : Iodine at C6 (6-iodoindoline) enhances hydrophobic binding, whereas fluorine at C7 (7-fluoro-5-iodoindole) introduces polarity, reducing membrane permeability .

- Ring Saturation : Saturation in 6-iodoindoline’s nitrogen ring improves metabolic stability compared to aromatic indoles like 5-iodoindole (LC₅₀ = 0.05 mM) .

- Ketone Modifications : 6-Iodoindolin-2-one’s ketone group (C2) reduces nematode lethality but increases solubility, making it a versatile synthetic precursor .

Data Tables

Table 1: Comparative Binding and Bioactivity

| Compound | Binding Energy (kcal/mol) | Target Residue | LC₅₀ (mM) | LC₉₀ (mM) |

|---|---|---|---|---|

| 6-Iodoindoline | −5.33 | Leu218 (hydrophobic) | 0.07 | 0.10 |

| 7-Fluoro-5-iodoindole | −5.15 | Ser260 (polar) | 0.09 | 0.12 |

| 5F4IPP | −5.40 | Gln219 (dual H-bond) | 0.05 | 0.08 |

| Abamectin | −6.10 | Multiple | 0.01 | 0.03 |

Table 2: Physicochemical Properties

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.